N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-13-18(22)21-11-5-8-14-9-10-16(12-17(14)21)20-19(23)15-6-3-2-4-7-15/h2-3,9-10,12,15H,4-8,11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTUTFBEEYMSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) to obtain the desired cyclohexene carboxamide derivatives . Bromination and epoxidation reactions are also employed to modify the structure and obtain substituted bicyclic lactone compounds .
Chemical Reactions Analysis
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at various positions on the quinoline ring or the cyclohexene ring, leading to a variety of derivatives.
Common reagents used in these reactions include bromine for bromination and epoxides for epoxidation . The major products formed from these reactions are often substituted bicyclic lactone compounds .
Scientific Research Applications
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used in the synthesis of various derivatives and as a starting material for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development and medicinal chemistry research.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyacetyl and cyclohexene carboxamide groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related derivatives, focusing on synthetic strategies, substituent effects, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Substituent and Functional Group Comparison
Key Observations :
- Unlike brominated cyclohexene carboxamides (), the target lacks halogen substituents, which are typically associated with enhanced electrophilicity and reactivity .
Key Observations :
- The synthesis of brominated cyclohexene carboxamides () achieved 92% yield via straightforward hydrolysis and recrystallization, suggesting that similar protocols could be adapted for the target compound’s cyclohexene carboxamide moiety .
- The absence of halogen or sulfonyl groups in the target compound may simplify purification compared to analogs like 6e (methylsulfonyl-substituted isoquinoline) .
Physicochemical Properties
Table 3: Physicochemical Data Comparison
Key Observations :
- Methoxy substituents (as in 6d and 6f) are known to enhance membrane permeability, a trait that could extend to the target compound .
Biological Activity
N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core, which is recognized for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.41 g/mol. The structure integrates a methoxyacetyl group and a cyclohexene moiety, which are critical for its biological interactions.
The biological effects of this compound are primarily mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, potentially influencing neurological functions.
- Cellular Pathway Disruption : By altering cellular processes, the compound may induce apoptosis in cancer cells or mitigate inflammatory responses.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, including this compound. For instance:
- In Vitro Studies : A study evaluating similar tetrahydroquinoline derivatives reported IC50 values indicating significant cytotoxicity against various cancer cell lines. Compounds demonstrated IC50 values ranging from 2.5 to 25 µg/mL, suggesting that modifications on the tetrahydroquinoline scaffold can enhance anticancer activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 37.5 µg/mL) .
| Compound | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |
|---|---|---|---|
| Compound A | 10 | Doxorubicin | 37.5 |
| Compound B | 5 | Doxorubicin | 37.5 |
| Compound C | 12.5 | Doxorubicin | 37.5 |
Anti-inflammatory Effects
The structural components of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Study 1: Antitumor Activity
In a recent experimental study involving various tetrahydroquinoline derivatives, researchers administered different compounds to tumor-bearing mice. The results indicated that compounds structurally related to this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could modulate neurotransmitter systems and exhibit protective effects against oxidative stress-induced neuronal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
